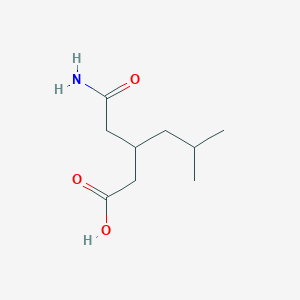

3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid

Description

Properties

IUPAC Name |

3-(2-amino-2-oxoethyl)-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6(2)3-7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDKTSLVWGFPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446389 | |

| Record name | 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181289-15-6 | |

| Record name | 3-(Carbamoylmethyl)-5-methylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181289-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 3-(2-amino-2-oxoethyl)-5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3R)-3-(2-amino-2-oxoethyl)-5-methylhexanoic Acid: A Key Precursor to (S)-Pregabalin

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for (3R)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid, a critical chiral intermediate in the industrial production of (S)-Pregabalin. Marketed under the trade name Lyrica®, (S)-Pregabalin is a blockbuster pharmaceutical agent employed for the management of neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] The therapeutic efficacy of Pregabalin is enantiomer-specific, residing solely in the (S)-enantiomer. Consequently, the development of stereoselective and economically viable synthetic routes to its precursors is of paramount importance in pharmaceutical manufacturing. This document delineates various synthetic strategies, including classical resolution, enzymatic kinetic resolution, asymmetric hydrogenation, and the use of chiral auxiliaries. Each methodology is discussed in detail, elucidating the underlying chemical principles, experimental protocols, and comparative analyses of their respective advantages and limitations. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry.

Introduction: The Significance of (3R)-3-(2-amino-2-oxoethyl)-5-methylhexanoic Acid

(3R)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid, also known as (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid, is the direct precursor to (S)-Pregabalin via a Hofmann rearrangement.[3][4] The stereochemistry at the C3 position of this intermediate dictates the final stereochemistry of the active pharmaceutical ingredient (API). Therefore, the efficient and enantiomerically pure synthesis of this molecule is a cornerstone of Pregabalin production.

Chemical Structure:

-

IUPAC Name: (3R)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid[5]

-

CAS Number: 181289-33-8

-

Molecular Formula: C₉H₁₇NO₃[5]

-

Molecular Weight: 187.24 g/mol [5]

The pharmacological activity of Pregabalin is not mediated by GABA receptors, despite its structural similarity to γ-aminobutyric acid (GABA). Instead, it binds with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system. This interaction reduces the influx of calcium into nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[6] This modulation of neurotransmitter release is believed to be the basis for its analgesic, anticonvulsant, and anxiolytic effects.[7][8]

Synthetic Strategies for (3R)-3-(2-amino-2-oxoethyl)-5-methylhexanoic Acid

Several synthetic routes have been developed to produce (3R)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid with high enantiomeric purity. These can be broadly categorized as:

-

Classical Resolution of a Racemic Mixture: This approach involves the synthesis of a racemic mixture of 3-(carbamoylmethyl)-5-methylhexanoic acid, followed by separation of the desired (R)-enantiomer using a chiral resolving agent.

-

Enzymatic Kinetic Resolution: This method utilizes enzymes to selectively react with one enantiomer of a racemic intermediate, allowing for the separation of the desired enantiomer.

-

Asymmetric Synthesis: These strategies aim to directly synthesize the desired (R)-enantiomer, avoiding the formation of the unwanted (S)-enantiomer. This includes methods like asymmetric hydrogenation and the use of chiral auxiliaries.

Classical Resolution of Racemic 3-(carbamoylmethyl)-5-methylhexanoic Acid

This is a well-established and industrially practiced method. The general pathway involves the synthesis of racemic 3-(carbamoylmethyl)-5-methylhexanoic acid, followed by diastereomeric salt formation with a chiral amine.

Workflow for Classical Resolution:

Caption: Classical Resolution Pathway.

Experimental Protocol: Synthesis of Racemic 3-(Carbamoylmethyl)-5-methylhexanoic Acid

-

Anhydride Formation: 3-Isobutylglutaric acid is refluxed with acetic anhydride to form 3-isobutylglutaric anhydride.[4]

-

Aminolysis: The resulting anhydride is treated with aqueous ammonia (NH₄OH) to yield racemic 3-(carbamoylmethyl)-5-methylhexanoic acid.[9]

Experimental Protocol: Resolution with (R)-1-Phenylethylamine

-

Salt Formation: The racemic acid is dissolved in a suitable solvent (e.g., chloroform) and treated with (R)-(+)-1-phenylethylamine.[10]

-

Crystallization: The diastereomeric salt of the (R)-acid and the (R)-amine preferentially crystallizes from the solution.

-

Isolation: The crystalline salt is isolated by filtration.

-

Liberation of the Free Acid: The purified salt is treated with an acid (e.g., HCl) to liberate the enantiomerically pure (3R)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid.[4]

Causality and Insights:

The success of this method hinges on the significant difference in solubility between the two diastereomeric salts, allowing for efficient separation by crystallization. While robust and scalable, a major drawback is the theoretical maximum yield of 50% for the desired enantiomer. However, processes for the racemization and recycling of the undesired (S)-enantiomer have been developed to improve the overall process economy.[10]

Enzymatic Kinetic Resolution

Enzymatic methods offer high enantioselectivity under mild reaction conditions. Lipases are commonly employed for the kinetic resolution of ester derivatives of 3-isobutylglutaric acid.

Workflow for Enzymatic Resolution:

References

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts [open.metu.edu.tr]

- 3. CN104193635A - Synthesis method of pregabalin - Google Patents [patents.google.com]

- 4. US7470812B2 - Chiral 3-carbamoylmethyl-5-methyl hexanoic acids, key intermediates for the synthesis of (S)-Pregabalin - Google Patents [patents.google.com]

- 5. (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid | C9H17NO3 | CID 11084586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]

- 9. WO2012093411A2 - Process for the preparation of r-(-)-3- (carbamoylmethyl)-5-methylhexanoic acid and the intermediates - Google Patents [patents.google.com]

- 10. An Efficient Process For Synthesis Of Pregabalin [quickcompany.in]

3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid chemical properties and structure

An In-depth Technical Guide to 3-(2-Amino-2-oxoethyl)-5-methylhexanoic Acid: Properties, Synthesis, and Application

Foreword

As a Senior Application Scientist, my focus extends beyond mere data points to the narrative they collectively tell. The molecule this compound is a compelling subject, not for its direct therapeutic effects, but for its critical supporting role in the pharmaceutical landscape. It is primarily recognized as a key intermediate and a process-related impurity in the synthesis of Pregabalin, a widely used anticonvulsant and analgesic.[1][2] Understanding this compound is, therefore, not an academic exercise but a practical necessity for ensuring the quality, safety, and efficacy of a major therapeutic agent. This guide synthesizes structural data, physicochemical properties, and synthetic methodologies to provide a comprehensive resource for researchers and drug development professionals.

Molecular Structure and Chemical Identity

The foundational step in understanding any compound is to deconstruct its structure and nomenclature. This compound, also known by synonyms such as Isobutylglutarmonoamide and 3-Carbamoylmethyl-5-methylhexanoic acid, is a derivative of hexanoic acid.[1][3] Its structure is characterized by an isobutyl group at the 5-position and a crucial acetamide (amino-oxoethyl) group at the 3-position.

Stereochemistry: The Enantiomeric Crossroads

The carbon at the 3-position (C3) is a chiral center, giving rise to two distinct stereoisomers: (3R) and (3S)-enantiomers. This chirality is of paramount importance. The anticonvulsant drug, (S)-Pregabalin, requires a specific stereochemical configuration for its biological activity.[4] Consequently, its precursor, this compound, is most valuable in its (R)-enantiomeric form, which serves as a direct intermediate in stereospecific syntheses of (S)-Pregabalin.[4][5][6]

Caption: 2D structures of the (3R) and (3S) enantiomers.

Chemical Identifiers

Precise identification is critical for regulatory and research purposes. The CAS numbers provide a unique identifier for each form of the molecule.

| Identifier | Value |

| IUPAC Name (Racemic) | This compound |

| IUPAC Name (R-enantiomer) | (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid[3] |

| IUPAC Name (S-enantiomer) | (3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid[7] |

| Synonyms | 3-Carbamoylmethyl-5-methylhexanoic acid, Isobutylglutarmonoamide[1][3] |

| CAS Number (Racemic) | 181289-15-6[1][8] |

| CAS Number (R-enantiomer) | 181289-33-8[3][9] |

| CAS Number (S-enantiomer) | 181289-34-9[7][10] |

Physicochemical and Spectroscopic Properties

The physical and chemical behavior of a compound dictates its handling, purification, and analytical detection. The presence of both a carboxylic acid and an amide group suggests solubility in polar solvents.[5]

Physicochemical Data Summary

The following table consolidates key properties gathered from various chemical databases. These values are essential for designing purification protocols and analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇NO₃ | [3][7][8] |

| Molecular Weight | 187.24 g/mol | [3][7][8][9] |

| Appearance | White to Off-White Solid/Powder | [1][5][9] |

| Melting Point | 106-108°C (Racemate)[1][8][11]; 128-133°C (R-enantiomer)[6] | |

| Boiling Point (Predicted) | 401.9 ± 28.0 °C at 760 mmHg | [1][8][11] |

| Density (Predicted) | 1.080 - 1.131 g/cm³ | [1][8] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water. Soluble in Methanol. | [1][6][9] |

| pKa (Predicted) | 4.68 ± 0.10 | [1][6] |

Spectroscopic Profile

Synthesis and Purification

As both a synthetic intermediate and a process impurity, the synthesis and subsequent purification of this compound are of significant interest to process chemists and quality control analysts.

Synthetic Pathway

A common and efficient laboratory-scale synthesis starts from 3-isobutylglutaric acid. The process involves two key steps:

-

Anhydride Formation: 3-isobutylglutaric acid is reacted with acetic anhydride, typically with heating, to form the cyclic intermediate, 3-isobutylglutaric anhydride.[1]

-

Amidation/Ring-Opening: The anhydride is then subjected to a ring-opening reaction with ammonia. This step must be carefully controlled, often at a reduced temperature, to selectively open the ring and form the mono-amide product, this compound.[1]

Caption: General workflow for the synthesis of the target compound.

Protocol: Synthesis from 3-Isobutylglutaric Acid

This protocol is based on established chemical literature.[1]

-

Anhydride Synthesis: Combine 3-isobutylglutaric acid with an equimolar amount of acetic anhydride in a suitable reaction vessel. Heat the mixture at approximately 120°C for 2 hours to drive the formation of 3-isobutylglutaric anhydride.

-

Amidation: Cool the reaction vessel in an ice bath. Slowly add the 3-isobutylglutaric anhydride solution dropwise to a vessel containing concentrated ammonia, ensuring the temperature is maintained around 10°C.

-

Reaction Completion: After the addition is complete, allow the reaction to proceed for an additional 2 hours at the controlled temperature.

-

Workup and Isolation: The reaction mixture is typically acidified to precipitate the carboxylic acid product. The crude product can then be isolated by filtration and purified. Purification often involves extraction with a suitable organic solvent (e.g., hot ethyl acetate) followed by concentration under reduced pressure to yield the final product as a solid.[6]

Role as a Process Impurity

In large-scale Pregabalin synthesis, this compound can arise as a process-related impurity.[12][13] Its presence must be carefully monitored and controlled to meet stringent regulatory requirements, which often mandate that known impurities be kept below 0.15%.[14] Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for its detection and quantification in batches of the final drug substance.[12][14][15]

Applications in Pharmaceutical Development

The utility of this compound is twofold, serving as both a building block and a benchmark.

Chiral Intermediate for API Synthesis

The primary and most significant application is its role as an intermediate in the synthesis of chiral drugs. Specifically, the (R)-enantiomer is a crucial precursor for the industrial-scale synthesis of (S)-Pregabalin, allowing for an asymmetric synthesis route that avoids the costly and inefficient resolution of a racemic final product.[4][5]

Pharmaceutical Reference Standard

Due to its status as a known process impurity of Pregabalin, highly purified forms of this compound are manufactured and sold as pharmaceutical reference standards.[16][17][18] These standards are indispensable for:

-

Analytical Method Validation: Confirming that analytical techniques (like HPLC) can accurately and reliably detect, quantify, and separate this impurity from the active pharmaceutical ingredient (API).

-

Quality Control: Routine testing of API batches to ensure they meet the purity specifications set by pharmacopoeias and regulatory bodies like the ICH.[14]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

-

Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place. For long-term stability, particularly for reference standards, storage at room temperature or under refrigeration (2-8°C) is recommended.[1][6][17]

Conclusion

This compound exemplifies the principle that not all valuable molecules in drug development are the final API. As a key chiral intermediate, it enables the efficient synthesis of (S)-Pregabalin. As a known impurity, it serves as a critical quality marker, driving the development of robust analytical methods that safeguard the purity and safety of the final drug product. A thorough understanding of its chemical properties, synthesis, and handling is therefore essential for any scientist or professional involved in the lifecycle of Pregabalin and related compounds.

References

- 1. 3-Carbamoymethyl-5-methylhexanoic acid | 181289-15-6 [chemicalbook.com]

- 2. apicule.com [apicule.com]

- 3. (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid | C9H17NO3 | CID 11084586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US7462738B2 - Processes for the preparation of R-(+)-3-(carbamoyl methyl)-5-methylhexanoic acid and salts thereof - Google Patents [patents.google.com]

- 5. CAS 181289-33-8: (R)-3-(Carbamoylmethyl)-5-methylhexanoic … [cymitquimica.com]

- 6. (R)-(-)-3-Carbamoymethyl-5-methylhexanoic acid | 181289-33-8 [chemicalbook.com]

- 7. (3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid | C9H17NO3 | CID 22871591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.molbase.com [m.molbase.com]

- 9. (R)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid - Daicel Pharma Standards [daicelpharmastandards.com]

- 10. Hexanoicacid, 3-(2-amino-2-oxoethyl)-5-methyl-, (3S)- | 181289-34-9 [chemicalbook.com]

- 11. CAS#:181289-15-6 | this compound | Chemsrc [chemsrc.com]

- 12. researchgate.net [researchgate.net]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

- 14. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tpcj.org [tpcj.org]

- 16. Pregabalin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 17. clearsynth.com [clearsynth.com]

- 18. (S)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid - CAS - 181289-34-9 | Axios Research [axios-research.com]

A Technical Guide to the Mechanism of Action of Pregabalin on Voltage-Gated Calcium Channels

Executive Summary

Pregabalin is a therapeutic agent with established efficacy in treating neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Its mechanism of action, while distinct from its structural analog γ-aminobutyric acid (GABA), is centered on its high-affinity interaction with the α2δ (alpha-2-delta) auxiliary subunit of presynaptic voltage-gated calcium channels (VGCCs).[3][4] This guide provides a detailed examination of this mechanism, synthesizing current research to present a coherent model of how pregabalin binding to the α2δ subunit leads to a reduction in the synaptic release of key excitatory neurotransmitters, thereby normalizing neuronal hyperexcitability. We will explore the molecular basis of this interaction, the functional consequences for channel biology, and the experimental methodologies that have been pivotal in elucidating this pathway.

The Molecular Target: Voltage-Gated Calcium Channels and the α2δ Subunit

Voltage-gated calcium channels are multimeric protein complexes essential for a variety of physiological processes, including neurotransmitter release, muscle contraction, and gene expression.[5] The high voltage-activated (HVA) channels, which are the primary targets for pregabalin's action, are typically composed of a pore-forming α1 subunit and several auxiliary subunits, including β, γ, and α2δ, that modulate channel trafficking and function.[5][6]

The α2δ subunit is a key modulator of the VGCC complex.[3] It is encoded by four distinct genes (CACNA2D1-4), with pregabalin showing high affinity for the α2δ-1 and α2δ-2 isoforms, which are prominently expressed in the central nervous system.[7][8] The α2δ protein enhances the plasma membrane expression of the channel complex and modulates its gating properties. In pathological states like neuropathic pain, the expression of the α2δ-1 subunit is often upregulated, contributing to neuronal hyperexcitability and allodynia.

The Core Interaction: High-Affinity Binding to the α2δ Subunit

Pregabalin exerts its therapeutic effects through potent and selective binding to the α2δ-1 and α2δ-2 subunits.[9] It is crucial to note that pregabalin does not directly bind to the channel's ion-conducting pore (the α1 subunit) and is therefore not a direct channel blocker.[10] The interaction is stereoselective, with the (S)-enantiomer (pregabalin) possessing the high binding affinity, while the (R)-enantiomer is significantly less active.[5]

The necessity of this interaction for pregabalin's therapeutic activity has been conclusively demonstrated using genetic models.[11] Mutant mice with a single amino acid substitution (R217A) in the α2δ-1 protein exhibit a dramatic reduction in pregabalin binding affinity.[11][12] In these mice, the analgesic and anticonvulsant effects of pregabalin are completely abolished, providing definitive evidence that the α2δ-1 subunit is the primary therapeutic target.[5][11][13]

Quantitative Binding Data

The affinity of pregabalin for its target has been quantified through various binding assays. These studies consistently demonstrate a high-affinity interaction, distinguishing it from other CNS-active agents.

| Compound | Target Subunit(s) | Binding Affinity (Ki, nM) | Source of Data |

| Pregabalin | α2δ-1, α2δ-2 | Potent and selective binding | Li et al., 2011[9] |

| Gabapentin | α2δ-1, α2δ-2 | High affinity | Belliotti et al., 2005[14]; Taylor et al., 2007[3] |

Functional Consequences of Pregabalin Binding

Binding of pregabalin to the α2δ subunit initiates a cascade of events that ultimately dampen neuronal excitability. The predominant mechanism is not the direct blockade of calcium influx through resident channels, but rather the modulation of the VGCC life cycle and function.

Modulation of VGCC Trafficking

A primary consequence of pregabalin binding is the disruption of the forward trafficking of α2δ subunits—and the entire VGCC complex—from intracellular stores to the presynaptic membrane.[7][10] In hyperexcitable states, increased α2δ-1 expression leads to a higher density of VGCCs at the presynaptic terminal. Pregabalin binding is thought to impair this process, reducing the number of functional channels available at the synapse to mediate neurotransmitter release. This effectively reduces the presynaptic calcium current without directly blocking the channel pore.

Direct Modulation of Calcium Currents

While the trafficking model is widely accepted, some electrophysiological studies have demonstrated that acute application of pregabalin can directly, albeit subtly, reduce the amplitude of presynaptic Cav2.1 (P/Q-type) and Cav2.2 (N-type) calcium currents.[15][16] This suggests that in addition to its effects on trafficking, pregabalin may induce conformational changes in the channel complex that alter its intrinsic activation or inactivation properties.[15][17]

Downstream Effect: Reduced Neurotransmitter Release

The culmination of pregabalin's action on the α2δ subunit is a reduction in depolarization-induced calcium influx at presynaptic nerve terminals. Since calcium entry is the critical trigger for the fusion of synaptic vesicles with the presynaptic membrane, this reduction leads to a decrease in the release of several excitatory neurotransmitters, including glutamate, norepinephrine (noradrenaline), substance P, and calcitonin gene-related peptide (CGRP).[7][10][18] By dampening the excessive release of these neurotransmitters in hyperexcited neurons, pregabalin effectively normalizes pathological neurotransmission, which underlies its analgesic, anticonvulsant, and anxiolytic effects.[3][19]

Caption: Pregabalin binds to the α2δ subunit, modulating VGCC function and reducing Ca²⁺ influx.

Key Experimental Methodologies

The mechanistic understanding of pregabalin has been built upon robust experimental techniques designed to probe protein-ligand interactions and their functional consequences.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) and selectivity of a compound for its target. A competitive binding assay using a radiolabeled ligand (e.g., [³H]-gabapentin or [³H]-pregabalin) is a standard approach.

Protocol: Competitive Radioligand Binding Assay for α2δ

-

Tissue Preparation: Homogenize porcine or rat brain cortex (a rich source of α2δ subunits) in a buffered solution. Perform centrifugation to isolate a crude membrane fraction.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of radioligand (e.g., [³H]-gabapentin) and a range of concentrations of the unlabeled competitor drug (pregabalin).

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution. Wash the filters quickly to remove non-specific binding.

-

Quantification: Place the filters in scintillation vials with scintillation fluid. Quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor (pregabalin) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of pregabalin that inhibits 50% of the specific radioligand binding).

-

Ki Calculation: Convert the IC₅₀ value to the binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Caption: Workflow for a competitive radioligand binding assay to determine pregabalin's affinity.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in live cells or neurons, providing critical functional data on the effect of a drug on calcium currents.

Protocol: Whole-Cell Voltage-Clamp Recording

-

Cell Preparation: Use cultured dorsal root ganglion (DRG) neurons or a cell line heterologously expressing specific VGCC subunits (e.g., Cav2.1, β, and α2δ-1).

-

Recording Setup: Place the cells on the stage of an inverted microscope. Use a glass micropipette filled with an internal solution to form a high-resistance "giga-seal" with the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the cell's interior.

-

Voltage Clamp: Clamp the cell's membrane potential at a holding potential where VGCCs are closed (e.g., -90 mV). Apply depolarizing voltage steps (e.g., to 0 mV) to elicit calcium currents.

-

Drug Application: Record baseline calcium currents. Then, perfuse the cell with a solution containing pregabalin at a known concentration.

-

Data Acquisition: Record the calcium currents in the presence of the drug. Compare the peak current amplitude before and after drug application to quantify the degree of inhibition.

-

Dose-Response Analysis: Repeat the experiment with multiple concentrations of pregabalin to generate a dose-response curve and calculate the IC₅₀ for current inhibition.[15]

Conclusion: A Unified Mechanistic Model

The therapeutic action of pregabalin is a direct consequence of its specific, high-affinity binding to the α2δ auxiliary subunit of voltage-gated calcium channels. This interaction does not block the channel but rather modulates its biology, primarily by reducing its trafficking to and density within the presynaptic membrane. This leads to a decrease in presynaptic calcium influx upon neuronal firing, which in turn reduces the release of excitatory neurotransmitters that drive pathological hyperexcitability. This targeted modulation of neurotransmission in overactive circuits explains pregabalin's efficacy across diverse neurological conditions, establishing the α2δ subunit as a key therapeutic target for pain, epilepsy, and anxiety.[3][11]

References

- 1. Pregabalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]

- 7. Frontiers | Pregabalin as a Pain Therapeutic: Beyond Calcium Channels [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pregabalin - Wikipedia [en.wikipedia.org]

- 11. pnas.org [pnas.org]

- 12. Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord: an ex vivo autoradiographic study in alpha2-delta type 1 genetically modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pregabalin Modulation of Neurotransmitter Release Is Mediated by Change in Intrinsic Activation/Inactivation Properties of Cav2.1 Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Acute modulation of calcium currents and synaptic transmission by gabapentinoids [ri.conicet.gov.ar]

- 18. researchgate.net [researchgate.net]

- 19. vedicarehealth.com [vedicarehealth.com]

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid

Abstract: This guide provides a comprehensive technical overview of the pharmacokinetic and metabolic profile of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid, a known impurity and potential metabolite of the widely prescribed drug, pregabalin. Addressed to researchers, scientists, and drug development professionals, this document synthesizes current knowledge and outlines robust experimental methodologies for its characterization. We delve into the core principles of Absorption, Distribution, Metabolism, and Excretion (ADME), explaining the scientific rationale behind protocol design and data interpretation. Through detailed experimental workflows, data tables, and pathway diagrams, this whitepaper serves as a practical resource for investigating the disposition of this compound and others of its class.

Introduction: Contextualizing the Compound of Interest

This compound, hereafter referred to as "the amide derivative," is structurally related to pregabalin, a gamma-aminobutyric acid (GABA) analogue.[1][2][3][4] Pregabalin is a cornerstone therapy for neuropathic pain, epilepsy, and generalized anxiety disorder.[5][6] Its therapeutic efficacy is rooted in its high affinity for the α2-δ subunit of voltage-gated calcium channels in the central nervous system.[1][7][8]

Unlike many pharmaceuticals, pregabalin exhibits a remarkably simple pharmacokinetic profile: it undergoes negligible metabolism (<2%), does not bind to plasma proteins, and is almost entirely excreted unchanged by the kidneys.[1][2][9][10] The primary metabolite identified in humans is an N-methylated derivative, accounting for a mere 0.9% of the administered dose.[1][8][9]

The amide derivative, while not a major metabolite, is a significant process impurity and a potential product of in vivo biotransformation. Understanding its pharmacokinetic and metabolic fate is critical for two primary reasons:

-

Safety Assessment: As an impurity in the final drug product, regulatory agencies require a thorough characterization to ensure it does not pose an undue safety risk.

-

Metabolic Profiling: If formed in vivo, its ADME properties contribute to the overall disposition and safety profile of the parent drug, pregabalin.

This guide will therefore proceed as a strategic plan for the complete pharmacokinetic and metabolic characterization of this amide derivative, employing standard, industry-accepted methodologies.

Physicochemical Properties and Initial Assessment

A foundational understanding of a compound's physicochemical properties is paramount, as these characteristics govern its biological behavior.

| Property | Parent Drug (Pregabalin) | Amide Derivative (Predicted) | Rationale for Prediction |

| Molecular Weight | 159.23 g/mol [1] | 187.24 g/mol [11][12] | Addition of a carbonyl group. |

| logP (Lipophilicity) | -1.35 (at pH 7.4)[1] | ~0.7-1.0[11][12] | The amide group is less polar than the primary amine of pregabalin, increasing lipophilicity. |

| pKa | 4.2 (acid), 10.6 (base)[1][13] | ~4.2 (acid), Neutral (amide) | The carboxylic acid pKa remains, but the basic amine is replaced by a neutral amide. |

| Aqueous Solubility | Freely soluble (>30 mg/mL)[1][14] | High to Moderate | While still polar, the increased lipophilicity may slightly reduce aqueous solubility compared to the parent. |

| BCS Classification | Class I (High Sol., High Perm.)[14] | Likely Class I or III | Permeability may be high due to increased lipophilicity, but solubility remains significant. |

Expert Insight: The transition from a primary amine (pregabalin) to an amide derivative fundamentally alters the molecule's ionization state at physiological pH. Pregabalin is zwitterionic, whereas the amide derivative will be anionic. This change is predicted to increase its lipophilicity (LogP), which has direct implications for its absorption, distribution, and potential to cross biological membranes.

Absorption: Oral Bioavailability and Intestinal Permeability

Pregabalin's absorption is rapid and extensive (≥90% bioavailability), mediated by the Large Neutral Amino Acid Transporter 1 (LAT1).[4][15] The structural similarity suggests the amide derivative might also be a substrate for amino acid transporters, but its increased lipophilicity could favor passive diffusion.

Experimental Protocol: Caco-2 Permeability Assay

This in vitro assay is the industry standard for predicting intestinal drug absorption. It utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express transporters similar to the small intestine.

Methodology:

-

Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for monolayer formation and differentiation.

-

Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the cell monolayer. A TEER value >200 Ω·cm² is typically required.

-

Permeability Assessment (A-to-B):

-

Add the amide derivative (at a concentration of 10 µM) to the apical (A) side of the Transwell insert.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

-

-

Efflux Assessment (B-to-A):

-

Add the compound to the basolateral (B) side and sample from the apical (A) side to determine if it is a substrate for efflux transporters (e.g., P-glycoprotein).

-

-

Sample Analysis: Quantify the concentration of the amide derivative in the collected samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

Causality: By comparing the permeability of the amide derivative to high (e.g., propranolol) and low (e.g., mannitol) permeability controls, we can classify its absorption potential. The efflux ratio provides critical information on whether its absorption is limited by transporters that pump it back into the intestinal lumen.

Distribution: Where the Compound Goes

Distribution describes the reversible transfer of a drug from the bloodstream into various tissues. Key parameters include plasma protein binding (PPB) and the volume of distribution (Vd). Pregabalin does not bind to plasma proteins and has a Vd of approximately 0.5 L/kg, indicating it distributes into total body water but does not extensively accumulate in tissues.[2]

Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

Methodology:

-

Device Preparation: Prepare a Rapid Equilibrium Dialysis (RED) device, which contains individual wells with a semipermeable membrane (8 kDa molecular weight cutoff) separating a plasma chamber from a buffer chamber.

-

Dosing: Add the amide derivative to pooled human plasma in one chamber. Add phosphate-buffered saline (PBS) to the corresponding buffer chamber.

-

Incubation: Incubate the plate at 37°C with shaking for 4-6 hours to allow for equilibrium.

-

Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.

-

Analysis: Determine the concentration of the compound in both samples by LC-MS/MS.

-

Calculation: Calculate the fraction unbound (fu) using the formula: fu = [Concentration in buffer] / [Concentration in plasma]. The percentage bound is (1 - fu) * 100.

Self-Validation: The protocol must include control compounds with known high (e.g., warfarin) and low (e.g., metoprolol) protein binding to validate the assay's performance. The stability of the test compound in plasma over the incubation period must also be confirmed.

Expert Insight: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. The shift from a zwitterion to an anion might introduce some binding to albumin. A low PPB (<90%) would suggest its distribution properties are unlikely to be a clinical concern.

Metabolism: Biotransformation Pathways

While pregabalin is metabolically stable, the amide derivative possesses a chemically labile amide bond, making it a potential substrate for hydrolysis by amidase enzymes (e.g., carboxylesterases) to form a dicarboxylic acid metabolite.

Experimental Workflow: In Vitro Metabolic Stability Assessment

This workflow determines the compound's susceptibility to metabolism by liver enzymes, the primary site of drug biotransformation.

Diagram: Workflow for In Vitro Metabolic Stability

Caption: Workflow for assessing metabolic stability using liver microsomes.

Methodology:

-

Reaction Mixture: Prepare incubation mixtures containing liver microsomes (0.5 mg/mL), phosphate buffer (pH 7.4), and the amide derivative (1 µM).

-

Initiation: Pre-incubate the mixture at 37°C. Initiate the reaction by adding the cofactor NADPH. A parallel incubation without NADPH serves as a negative control to detect non-NADPH-dependent metabolism (like hydrolysis).

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound.

-

Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (T½).

Expert Insight: If significant degradation is observed in both the +NADPH and -NADPH incubations, it strongly suggests hydrolysis is the primary metabolic pathway. If degradation is only seen in the +NADPH incubations, it points to metabolism by cytochrome P450 (CYP) enzymes. Given pregabalin's lack of CYP metabolism, hydrolysis is the more probable route.[2][10]

Excretion: The Final Elimination

Excretion is the process by which a drug and its metabolites are removed from the body. For a water-soluble compound like the amide derivative, renal (urine) excretion is the most likely pathway. Pregabalin itself is eliminated almost exclusively via the kidneys.[2][16][17]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

A definitive PK study in an animal model (e.g., Sprague-Dawley rat) provides the most comprehensive data on ADME and allows for the calculation of key parameters.

Diagram: In Vivo Pharmacokinetic Study Workflow

Caption: Standard workflow for a rodent pharmacokinetic (PK) study.

Methodology:

-

Animal Model: Use surgically cannulated rats to facilitate serial blood sampling.

-

Dosing:

-

Intravenous (IV) Group: Administer a single bolus dose (e.g., 1 mg/kg) via the cannula. This provides data for 100% bioavailability.

-

Oral (PO) Group: Administer a single dose via oral gavage (e.g., 10 mg/kg).

-

-

Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours). Collect urine and feces over 24 or 48 hours.

-

Bioanalysis: Process blood to plasma and quantify the concentration of the amide derivative and any suspected metabolites using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data.

Key Parameters Derived:

-

Clearance (CL): The volume of plasma cleared of the drug per unit time.

-

Volume of Distribution (Vd): The apparent volume into which the drug distributes.

-

Half-life (T½): The time required for the plasma concentration to decrease by half.

-

Area Under the Curve (AUC): The total drug exposure over time.

-

Oral Bioavailability (F%): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion and Synthesis

The comprehensive characterization of this compound requires a systematic, multi-faceted approach. Based on its structure relative to pregabalin, we predict it will be a moderately lipophilic, water-soluble compound with good intestinal permeability. Its primary metabolic route is likely hydrolysis of the amide bond, and its primary excretion pathway is expected to be renal.

The experimental protocols detailed in this guide—from in vitro Caco-2 and metabolic stability assays to in vivo rodent PK studies—form a robust framework for validating these predictions. The resulting data are essential for a complete regulatory submission and for ensuring a comprehensive understanding of the safety and disposition profile of pregabalin and its related substances. This logical, evidence-based approach embodies the principles of scientific integrity required in modern drug development.

References

- 1. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pregabalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Pregabalin - Wikipedia [en.wikipedia.org]

- 5. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]

- 6. View of Validated extractive analytical methods for the estimation of pregabalin in bulk and pharmaceutical dosage form [sciencepubco.com]

- 7. Pharmacokinetic and pharmacodynamic profile of pregabalin and its role in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. psychscenehub.com [psychscenehub.com]

- 9. droracle.ai [droracle.ai]

- 10. researchgate.net [researchgate.net]

- 11. (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid | C9H17NO3 | CID 11084586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid | C9H17NO3 | CID 22871591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ijpsr.com [ijpsr.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Transport of Pregabalin Via L-Type Amino Acid Transporter 1 (SLC7A5) in Human Brain Capillary Endothelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Population pharmacokinetics of pregabalin in healthy subjects and patients with post-herpetic neuralgia or diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ClinPGx [clinpgx.org]

A Technical Guide to Preclinical Analgesic Studies of Pregabalin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregabalin, a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), stands as a first-line therapy for various neuropathic pain conditions.[1] Unlike its GABA structure might suggest, its analgesic efficacy is not mediated by direct action on GABA receptors.[2][3] Instead, it exerts its effects through a novel mechanism involving voltage-gated calcium channels.[4] Understanding the preclinical evaluation of Pregabalin is crucial for the development of new analgesics and for refining our knowledge of pain pathophysiology. This guide provides an in-depth examination of the core mechanisms, experimental models, and key protocols that have defined our understanding of Pregabalin's analgesic properties in a preclinical setting. It is designed to offer not just procedural steps, but the scientific rationale that underpins them, ensuring a robust and translatable research framework.

Section 1: Core Mechanism of Analgesia - The α2-δ Subunit Target

The cornerstone of Pregabalin's therapeutic action is its high-affinity binding to the α2-δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[4][5] This interaction is highly specific; Pregabalin shows negligible binding to other common receptors, including GABA-A or GABA-B receptors, underscoring its distinct pharmacological profile.[3][6]

Causality of Action: In states of neuronal hyperexcitability, such as those occurring in neuropathic pain, there is an upregulation and increased trafficking of α2-δ subunits to the presynaptic terminals of neurons in the spinal cord's dorsal horn.[7] This leads to an enhanced influx of calcium (Ca2+) upon nerve stimulation, which in turn triggers excessive release of excitatory neurotransmitters. Pregabalin intervenes at this critical juncture. By binding to the α2-δ subunit, it allosterically modulates the VGCC, reducing depolarization-induced calcium influx at the nerve terminal.[7][8] This attenuation of calcium entry directly curtails the release of key pro-nociceptive neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP).[2][7][9] The net effect is a dampening of synaptic transmission in pain pathways, reducing the hyperexcitability that manifests as allodynia and hyperalgesia.[10][11] This presynaptic inhibitory action is the fundamental mechanism of Pregabalin's analgesic effect.[12]

Caption: Pregabalin's mechanism of action at the presynaptic terminal.

Section 2: Preclinical Pharmacodynamics - Establishing Efficacy in Relevant Pain Models

A single animal model cannot fully replicate the complexity of human pain. Therefore, a battery of tests is employed to characterize the analgesic profile of a compound like Pregabalin across different pain modalities. The choice of model is critical and is dictated by the clinical condition being simulated.

-

Neuropathic Pain Models: These models are foundational for Pregabalin, as neuropathic pain is its primary clinical indication.[1] They are created by inducing a lesion or dysfunction in the nervous system.

-

Spinal Nerve Ligation (SNL) Model: Developed by Kim and Chung, this model involves the tight ligation of the L5 and L6 spinal nerves.[13][14] This procedure produces robust and long-lasting mechanical allodynia (pain from a normally non-painful stimulus) and thermal hyperalgesia, mimicking symptoms of human neuropathic pain.[14] It is considered a gold-standard model for testing novel analgesics.[15]

-

-

Inflammatory Pain Models: These models assess efficacy against pain arising from tissue inflammation.

-

Formalin Test: This test involves a subcutaneous injection of dilute formalin into the rodent's hind paw, which induces a biphasic pain response.[16][17]

-

Phase I (Acute/Neurogenic): Lasting 0-5 minutes, this phase is caused by the direct chemical activation of nociceptors.[18][19]

-

Phase II (Inflammatory): Occurring 15-30 minutes post-injection, this phase is driven by an inflammatory response and central sensitization in the dorsal horn.[18][19] Pregabalin is notably effective at blocking the second, inflammatory phase, consistent with its role in modulating central sensitization.[1]

-

-

-

Acute Nociceptive Pain Models: These models evaluate the effect on the normal physiological pain response to acute noxious stimuli.

-

Hot Plate Test: This test measures the response latency to a thermal stimulus.[20] The animal is placed on a surface of a constant temperature (e.g., 52-56°C), and the time taken to elicit a pain response (licking a paw or jumping) is recorded.[21][22] This model is primarily sensitive to centrally acting analgesics.[20]

-

Section 3: Key Experimental Protocols - A Practical Guide

Methodological rigor is paramount for reproducibility and validity. The following are detailed, self-validating protocols for the core behavioral assays used to evaluate Pregabalin.

Workflow for a Typical Preclinical Analgesic Study

Caption: A generalized workflow for preclinical evaluation of an analgesic compound.

Protocol 1: Assessment of Mechanical Allodynia via Von Frey Filaments

This protocol determines the mechanical force required to elicit a paw withdrawal response, a measure of tactile sensitivity.[23]

Objective: To quantify the 50% paw withdrawal threshold (PWT) in response to a punctate mechanical stimulus.

Methodology (Up-Down Method):

-

Acclimation: Place the animal in an elevated testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes until exploratory behavior ceases.

-

Filament Selection: Use a set of calibrated von Frey filaments (e.g., Stoelting). For rats, a common starting filament is 4.31 (2.0 g).[24]

-

Stimulation: Apply the filament perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause a slight buckling. Hold for 6-8 seconds.[24]

-

Response: A positive response is a sharp withdrawal, flinching, or licking of the paw. Ambulation is not considered a positive response.

-

Up-Down Algorithm:

-

If there is no response , the next stimulus applied is the next filament of increasing force.

-

If there is a positive response , the next stimulus applied is the next filament of decreasing force.

-

-

Threshold Calculation: The pattern of positive and negative responses is recorded. The 50% withdrawal threshold is calculated after a specific pattern is established (typically after the first crossing of the response threshold, followed by 4-6 more stimuli), using the formula: 50% g threshold = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final filament used, k is a tabular value based on the pattern of responses, and δ is the mean difference between stimuli.[24]

Self-Validation Check: The experimenter should be blinded to the treatment groups. Baseline thresholds in healthy rats should be stable and typically range from 10-15 g, while electronic von Frey tests may yield higher values.[25]

Protocol 2: The Formalin Test for Inflammatory/Tonic Pain

Objective: To assess the analgesic effect on both acute neurogenic and tonic inflammatory pain.

Methodology:

-

Acclimation: Place the animal in a clear observation chamber for at least 30 minutes prior to injection.

-

Drug Administration: Administer Pregabalin or vehicle at the appropriate time before the formalin injection to coincide with the drug's peak effect.

-

Formalin Injection: Gently restrain the animal and inject 20-50 µL of dilute (1-5%) formalin solution subcutaneously into the dorsal or plantar surface of one hind paw.[16][19][26]

-

Observation & Scoring: Immediately return the animal to the chamber and start a timer. Record the cumulative time (in seconds) the animal spends licking, biting, or flinching the injected paw.

-

Data Analysis: The total time spent exhibiting pain behaviors in each phase is calculated for each treatment group and compared to the vehicle control.

Self-Validation Check: A clear biphasic response must be observed in the vehicle-treated group.[19] Non-steroidal anti-inflammatory drugs (NSAIDs) should selectively inhibit Phase II, while centrally acting opioids should inhibit both phases, validating the model's integrity.[19]

Protocol 3: The Hot Plate Test for Thermal Nociception

Objective: To measure the latency of response to a noxious thermal stimulus, reflecting central pain processing.

Methodology:

-

Apparatus Setup: Set the surface temperature of the hot plate to a constant, non-damaging noxious temperature, typically 52.5 ± 0.5°C or 55 ± 0.5°C.[21]

-

Baseline Latency: Place the animal on the hot plate, usually within a clear cylindrical restrainer, and immediately start a timer.[22]

-

Response Endpoint: Observe the animal for nocifensive behaviors, typically licking a hind paw or jumping.[20] Stop the timer the moment a definitive response is observed. This time is the response latency.

-

Cut-off Time: To prevent tissue damage, a maximum cut-off time (e.g., 30 or 60 seconds) must be established.[21][27] If the animal does not respond by this time, it is removed, and the latency is recorded as the cut-off time.

-

Post-Drug Testing: Administer the test compound. At its time-to-peak-effect, repeat the test (steps 2-4) to determine the post-drug latency.

Self-Validation Check: Baseline latencies should be consistent across animals before drug administration. Known analgesics like morphine should produce a significant, dose-dependent increase in response latency.

Section 4: Data Interpretation and Quantitative Analysis

The analgesic effect of Pregabalin is typically dose-dependent.[28] Raw data from behavioral tests (withdrawal thresholds in grams, response latencies in seconds) are compiled and analyzed. A key metric used is the Percent Maximum Possible Effect (%MPE) , which normalizes the data and allows for comparison across different tests and drugs.

It is calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100

The following table summarizes representative preclinical efficacy data for Pregabalin in various models.

| Pain Model | Species | Behavioral Test | Pregabalin Dose (mg/kg, p.o.) | Analgesic Outcome | Reference(s) |

| Spinal Nerve Ligation (Chung) | Rat | Mechanical Allodynia (von Frey) | 10 - 100 | Dose-dependent reversal of tactile hyperalgesia | [28] |

| Carrageenan-induced Inflammation | Rat | Thermal Hyperalgesia | 3 - 30 | Dose-dependent reversal; ED50 of ~6 mg/kg | [1] |

| Formalin Test | Rat | Nocifensive Response (Licking) | 30 | Significant blockade of Phase II (late phase) response | [1] |

| Streptozotocin-induced Diabetic Neuropathy | Rat | Mechanical Allodynia & Thermal Hyperalgesia | N/A (Effective) | Mitigates both allodynia and hyperalgesia | [29][30] |

Conclusion

The preclinical evaluation of Pregabalin provides a compelling case study in translational pain research. Through a combination of mechanistically relevant molecular studies and a battery of well-validated in vivo pain models, its unique mode of action and robust analgesic profile have been clearly defined.[31][32] The protocols and models described herein—from the SNL model of neuropathy to the biphasic formalin test—form the bedrock of modern analgesic drug discovery. For scientists and researchers, a thorough understanding of these methodologies, their underlying rationale, and their limitations is essential for interpreting data correctly and advancing the development of the next generation of pain therapeutics.

References

- 1. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pregabalin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pregabalin Uses, Interactions & Mechanism of Action | Study.com [study.com]

- 7. Evidence that pregabalin reduces neuropathic pain by inhibiting the spinal release of glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Pregabalin as a Pain Therapeutic: Beyond Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chronic pregabalin inhibits synaptic transmission between rat dorsal root ganglion and dorsal horn neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Presynaptic inhibitory actions of pregabalin on excitatory transmission in superficial dorsal horn of mouse spinal cord: further characterization of presynaptic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chronic pregabalin inhibits synaptic transmission between rat dorsal root ganglion and dorsal horn neurons in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 14. An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature Experiments [experiments.springernature.com]

- 16. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. criver.com [criver.com]

- 18. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]

- 19. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hot plate test - Wikipedia [en.wikipedia.org]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. Hot plate test [panlab.com]

- 23. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

- 25. bio-protocol.org [bio-protocol.org]

- 26. farm.ucl.ac.be [farm.ucl.ac.be]

- 27. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

- 28. researchgate.net [researchgate.net]

- 29. Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research [frontiersin.org]

- 31. A systematic review and meta-analysis of pregabalin preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

(S)-3-(aminomethyl)-5-methylhexanoic acid biological activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(aminomethyl)-5-methylhexanoic acid, commonly known as pregabalin, is a potent gabapentinoid with significant therapeutic applications as an anticonvulsant, analgesic, and anxiolytic.[1][2] This technical guide provides a comprehensive overview of the biological activity of pregabalin, delving into its molecular mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and clinical applications. The primary mechanism of pregabalin involves its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), which leads to a reduction in the release of excitatory neurotransmitters.[3][4][5] This guide will detail the experimental methodologies used to characterize these activities and present key data to offer a thorough understanding for researchers and professionals in the field of drug development.

Introduction

Pregabalin, with the chemical formula C8H17NO2, is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2][6] Despite this structural similarity, it does not exert its effects through direct interaction with GABA receptors.[1][7] Initially synthesized as a potential antiepileptic drug, its therapeutic scope has expanded to include the management of neuropathic pain, fibromyalgia, and generalized anxiety disorder.[1][8][9] The (S)-enantiomer is the pharmacologically active form of the molecule.[10]

-

Chemical Structure: (3S)-3-(aminomethyl)-5-methylhexanoic acid[1][11][12]

-

Drug Class: Gabapentinoid, Anticonvulsant, Analgesic, Anxiolytic[1]

This guide will provide an in-depth exploration of the scientific principles and experimental evidence that underpin the biological activity of pregabalin.

Molecular Mechanism of Action

The primary molecular target of pregabalin is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[3][4][5][13] This interaction is central to its therapeutic effects.

High-Affinity Binding to the α2δ-1 Subunit

Pregabalin binds with high affinity to the α2δ-1 and α2δ-2 subunits of VGCCs.[14] Studies have demonstrated that this binding is crucial for its analgesic, anticonvulsant, and anxiolytic properties.[3][15] Mutant mouse models with a reduced binding affinity of pregabalin to the α2δ-1 subunit show a loss of its analgesic efficacy, confirming this subunit as the primary therapeutic target.[15][16] While pregabalin is a GABA analogue, it does not bind to GABAA or GABAB receptors, nor does it affect GABA metabolism or transport.[1][14]

Modulation of Neurotransmitter Release

The binding of pregabalin to the α2δ-1 subunit does not directly block the calcium channel pore but rather modulates its function.[1] This interaction is thought to reduce the synaptic release of several excitatory neurotransmitters, including glutamate, norepinephrine, serotonin, dopamine, and substance P.[1][4][7] By diminishing the release of these neurotransmitters, pregabalin effectively reduces neuronal excitability, which is the underlying mechanism for its therapeutic effects in conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[3][4]

Figure 1: Mechanism of Action of Pregabalin.

In Vitro Characterization

The biological activity of pregabalin has been extensively characterized using a variety of in vitro assays.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the binding affinity of pregabalin to its target. These assays typically use a radiolabeled ligand, such as [³H]-gabapentin, to compete with pregabalin for binding to the α2δ-1 subunit in brain membrane preparations.[17][18]

Protocol: [³H]-Gabapentin Binding Assay

-

Membrane Preparation: Porcine or rat brain membranes are prepared and homogenized in a suitable buffer.

-

Incubation: A fixed concentration of [³H]-gabapentin is incubated with varying concentrations of pregabalin and the membrane preparation.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of pregabalin that inhibits 50% of the specific binding of [³H]-gabapentin (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

| Compound | Binding Affinity (Ki) for α2δ-1 | Source |

| Pregabalin | 32 nM | [1] |

| Gabapentin | 40 nM | [1] |

Table 1: Comparative Binding Affinities for the α2δ-1 Subunit.

Electrophysiological Studies

Patch-clamp electrophysiology on cultured neurons is used to directly measure the effect of pregabalin on calcium channel currents. These studies have shown that pregabalin can reduce calcium influx through VGCCs, particularly in hyperexcited neurons.[19]

In Vivo Pharmacology

The therapeutic effects of pregabalin have been demonstrated in various animal models of disease.

Models of Neuropathic Pain

Pregabalin has shown significant efficacy in animal models of neuropathic pain, such as the chronic constriction injury (CCI) model and the spinal nerve ligation (SNL) model.[20][21] In these models, pregabalin reduces behavioral signs of pain, including mechanical allodynia and thermal hyperalgesia.[21][22]

Experimental Workflow: Chronic Constriction Injury (CCI) Model

-

Surgery: The sciatic nerve of a rodent is loosely ligated at four locations.

-

Pain Behavior Assessment: After a recovery period, pain responses to mechanical (von Frey filaments) and thermal stimuli are measured to confirm the development of neuropathic pain.

-

Drug Administration: Pregabalin or a vehicle control is administered to the animals.

-

Post-treatment Assessment: Pain responses are reassessed at various time points after drug administration to determine the analgesic effect.

Figure 2: Experimental Workflow for the CCI Model of Neuropathic Pain.

Models of Epilepsy

Pregabalin has demonstrated anticonvulsant activity in various animal models of seizures, including the maximal electroshock (MES) test and pentylenetetrazol (PTZ)-induced seizures.[10]

Models of Anxiety

The anxiolytic effects of pregabalin have been shown in models such as the elevated plus-maze and the light-dark box test.[17]

Pharmacokinetics

Pregabalin exhibits favorable pharmacokinetic properties, contributing to its clinical utility.

-

Absorption: Rapidly absorbed after oral administration, with a bioavailability of ≥90%.[1][7][23] Food does not significantly affect the extent of absorption.[23]

-

Distribution: Does not bind to plasma proteins (<1%) and has a volume of distribution of approximately 0.56 L/kg.[1][8] It crosses the blood-brain barrier via the large neutral amino acid transporter 1 (LAT1).[1][7]

-

Metabolism: Undergoes negligible metabolism in humans.[1][8]

-

Excretion: Primarily eliminated unchanged in the urine by the kidneys.[1][7][8] The elimination half-life is approximately 6.3 hours.[1][5]

| Pharmacokinetic Parameter | Value | Source |

| Bioavailability | ≥90% | [1][7][23] |

| Protein Binding | <1% | [1] |

| Volume of Distribution | ~0.56 L/kg | [1] |

| Elimination Half-life | ~6.3 hours | [1][5] |

| Excretion | Primarily renal (unchanged) | [1][7][8] |

Table 2: Key Pharmacokinetic Parameters of Pregabalin.

Clinical Applications

The biological activities of pregabalin translate into efficacy across a range of clinical conditions.

-

Neuropathic Pain: Approved for the treatment of diabetic peripheral neuropathy, postherpetic neuralgia, and neuropathic pain associated with spinal cord injury.[8][9][24]

-

Epilepsy: Used as an adjunctive therapy for partial-onset seizures in adults.[8][9]

-

Fibromyalgia: Effective in managing the chronic widespread pain associated with fibromyalgia.[8][9]

-

Generalized Anxiety Disorder (GAD): Approved in Europe for the treatment of GAD.[1][8]

Structure-Activity Relationships (SAR)

The chemical structure of pregabalin is crucial for its biological activity. SAR studies have revealed that the (S)-enantiomer is the active form.[10] The presence of the aminomethyl group and the isobutyl moiety at specific positions are critical for high-affinity binding to the α2δ-1 subunit.[17][18][25]

Conclusion

(S)-3-(aminomethyl)-5-methylhexanoic acid (pregabalin) is a well-characterized compound with a distinct mechanism of action centered on its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction leads to a reduction in the release of excitatory neurotransmitters, resulting in its potent anticonvulsant, analgesic, and anxiolytic properties. Its favorable pharmacokinetic profile and demonstrated efficacy in a range of neurological and psychiatric disorders have established it as a valuable therapeutic agent. Further research may continue to uncover new applications for this versatile molecule.

References

- 1. Pregabalin - Wikipedia [en.wikipedia.org]

- 2. (3S)-3-(aminomethyl)-5-methylhexanoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]

- 6. 3-(Aminomethyl)-5-methylhexanoic acid | C8H17NO2 | CID 4715169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. study.com [study.com]

- 8. Pregabalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. books.rsc.org [books.rsc.org]

- 11. (3S)-3-(aminomethyl)-5-methylhexanoic acid;benzenesulfonic acid | C14H23NO5S | CID 42636436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (3S)-3-(Aminomethyl)-5-methylhexanoic acid (148553-50-8) at Nordmann - nordmann.global [nordmann.global]

- 13. ClinPGx [clinpgx.org]

- 14. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord: an ex vivo autoradiographic study in alpha2-delta type 1 genetically modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. Pregabalin suppresses nociceptive behavior and central sensitization in a rat trigeminal neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. files.jofph.com [files.jofph.com]

- 23. Clinical pharmacokinetics of pregabalin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pregabalin: MedlinePlus Drug Information [medlineplus.gov]

- 25. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Molecular Mechanisms of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic Acid (Pregabalin) Beyond the α2δ-1 Subunit

Prepared by a Senior Application Scientist

Executive Summary

3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid, widely known as pregabalin, is a cornerstone therapeutic for neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Its clinical efficacy has long been attributed to a single, well-defined mechanism: high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[3][4][5][6] This interaction attenuates the synaptic release of excitatory neurotransmitters, thereby dampening neuronal hyperexcitability.[3][6]

However, a growing body of evidence suggests this canonical model does not fully encapsulate the pharmacological complexity of pregabalin. This technical guide synthesizes preclinical and clinical data to explore the molecular targets and mechanisms of pregabalin that extend beyond its interaction with the α2δ-1 subunit. We delve into its modulatory effects on descending pain pathways, its significant anti-inflammatory and immunomodulatory actions, and novel intracellular targets identified through advanced proteomic techniques. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of these non-canonical pathways, offering new perspectives for future research and therapeutic development.

Introduction: The Canonical Mechanism of Pregabalin

A comprehensive understanding of pregabalin's alternative targets requires a firm grounding in its primary, established mechanism of action.

A Primer on this compound (Pregabalin)

Pregabalin is a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] Despite this structural similarity, it does not exert its effects through direct interaction with GABA-A or GABA-B receptors, nor does it influence GABA synthesis or metabolism.[4] Its therapeutic profile is instead rooted in its specific binding to a distinct molecular target.

The Established Target: The α2δ-1 Subunit of Voltage-Gated Calcium Channels

The principal binding site for pregabalin is the α2δ protein, an auxiliary subunit of VGCCs.[6] Pregabalin exhibits high affinity for both the α2δ-1 and α2δ-2 isoforms.[3][4] This binding is highly selective; extensive screening has shown that pregabalin does not interact significantly with a wide array of other common receptors and ion channels.[4][7] The critical role of this interaction has been unequivocally demonstrated in mutant mouse models where a single amino acid mutation (R217A) in the α2δ-1 subunit dramatically reduces pregabalin binding and abolishes its analgesic and anticonvulsant effects.[5]

The Consequence of α2δ-1 Binding: Reduced Neurotransmitter Release

Binding of pregabalin to the α2δ subunit modulates calcium channel function, leading to a reduction in calcium influx at presynaptic nerve terminals.[8] This decreased calcium availability curtails the release of several key excitatory neurotransmitters and neuropeptides, including glutamate, norepinephrine (noradrenaline), and substance P.[9] This reduction in neurotransmitter release is the cornerstone of its efficacy in conditions characterized by neuronal hyperexcitability.[6]

Expanding the Mechanistic Framework: Targets and Pathways Beyond α2δ-1